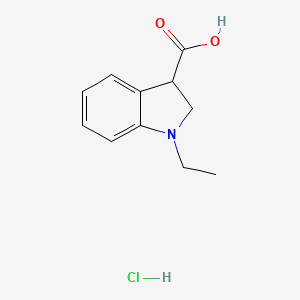

1-Ethyl-2,3-dihydroindole-3-carboxylic acid;hydrochloride

Description

1-Ethyl-2,3-dihydroindole-3-carboxylic acid;hydrochloride is a hydrochloride salt of an indole derivative featuring a partially saturated indole core (2,3-dihydro structure) with an ethyl group at the 1-position and a carboxylic acid moiety at the 3-position. Its molecular formula is C${11}$H${14}$ClNO$_2$ (derived from building block data in ).

Properties

IUPAC Name |

1-ethyl-2,3-dihydroindole-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2.ClH/c1-2-12-7-9(11(13)14)8-5-3-4-6-10(8)12;/h3-6,9H,2,7H2,1H3,(H,13,14);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRJVLWDVDHZSBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC(C2=CC=CC=C21)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Ethyl-2,3-dihydroindole-3-carboxylic acid;hydrochloride typically involves the reduction of corresponding indoles containing acceptor groups in the indole ring. One common method is the Fischer indole synthesis, which involves the reaction of hydrazine with ketones or aldehydes under acidic conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Ethyl-2,3-dihydroindole-3-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxindoles.

Reduction: Reduction reactions can yield dihydroindole derivatives.

Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is rich in π-electrons

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Scientific Research Applications

1-Ethyl-2,3-dihydroindole-3-carboxylic acid;hydrochloride has diverse applications in scientific research:

- Chemistry It serves as a building block in synthesizing more complex indole derivatives.

- Biology Indole derivatives have exhibited antiviral, anti-inflammatory, and anticancer activities.

- Medicine Potential therapeutic applications include treatments for cancer, microbial infections, and various disorders.

- Industry It is used in developing pharmaceuticals and agrochemicals.

Chemical Reactions

This compound can undergo several chemical reactions:

- Oxidation It can be oxidized to form corresponding oxindoles.

- Reduction Reduction reactions can yield dihydroindole derivatives.

- Substitution Electrophilic substitution reactions are common due to the presence of the indole ring, which is rich in π-electrons.

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products depend on the specific reagents and conditions used.

Synthesis of Indole Derivatives

Indole derivatives can be synthesized through various methods. One common method is the Fischer indole synthesis, which involves reacting hydrazine with ketones or aldehydes under acidic conditions. Also, the Japp–Klingmann reaction can be employed using the anion of ethyl α-ethylacetoacetate to form substituted indoles .

Enantiomeric Separation of Dihydroindole-2-carboxylic Acid

Mechanism of Action

The mechanism of action of 1-Ethyl-2,3-dihydroindole-3-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. Indole derivatives often bind with high affinity to multiple receptors, influencing various biological processes. The exact molecular targets and pathways can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Core Structural Variations

The table below highlights key structural differences between the target compound and similar indole derivatives:

Physicochemical Properties

- Solubility: The hydrochloride salt form of the target compound improves aqueous solubility compared to non-ionic analogs like methyl esters (e.g., C${10}$H${12}$ClNO$_2$ in ) .

- Electronic Effects : Ethyl substitution at N1 (target) vs. methoxy () or methyl () alters steric and electronic profiles, impacting binding affinity in biological systems .

- NMR Signatures : For dihydroindoles, the CH$_2$ group in the 2,3-dihydro structure resonates at δ~47 ppm (13C-NMR), as seen in related compounds (), while aromatic protons appear between δ116–136 ppm .

Comparison with Related Syntheses

- Halogenation : describes chlorination at C2 of methyl indole-3-carboxylate using NCS, whereas the target lacks halogens but shares carboxylate functionalization .

- Decarboxylation : highlights challenges in isolating dihaloindoles from decarboxylative reactions, contrasting with the stability of the target’s carboxylic acid group .

Biological Activity

1-Ethyl-2,3-dihydroindole-3-carboxylic acid; hydrochloride is an indole derivative known for its diverse biological activities. Indole compounds are significant in medicinal chemistry due to their presence in various natural products and their therapeutic potential. This article reviews the biological activities, mechanisms of action, and research findings related to this compound, supported by data tables and case studies.

1-Ethyl-2,3-dihydroindole-3-carboxylic acid; hydrochloride has the following chemical characteristics:

- CAS Number : 2402838-74-6

- Molecular Formula : C12H14N2O2·HCl

- Molecular Weight : 250.71 g/mol

The compound is synthesized through methods such as Fischer indole synthesis, involving the reaction of hydrazine with ketones or aldehydes under acidic conditions.

Biological Activities

1-Ethyl-2,3-dihydroindole-3-carboxylic acid; hydrochloride exhibits a range of biological activities:

Antiviral Activity

Research indicates that indole derivatives can inhibit viral replication. For instance, studies have shown that related compounds can act as integrase strand transfer inhibitors (INSTIs) for HIV-1. These compounds interact with the integrase enzyme, crucial for viral DNA integration into the host genome .

Anticancer Properties

Indole derivatives are recognized for their anticancer potential. The mechanism often involves modulation of cell signaling pathways and inhibition of tumor growth. For example, structural optimizations of indole derivatives have led to compounds with improved inhibitory effects on cancer cell lines, demonstrating IC50 values in the low micromolar range .

Anti-inflammatory Effects

Indole compounds have also been studied for their anti-inflammatory properties. They can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses, making them candidates for treating inflammatory diseases.

The biological activity of 1-Ethyl-2,3-dihydroindole-3-carboxylic acid; hydrochloride is largely attributed to its ability to interact with various molecular targets:

- Receptor Binding : The compound may bind to receptors involved in signal transduction pathways.

- Enzyme Inhibition : It can inhibit key enzymes such as integrase in viral replication and various kinases in cancer pathways.

- Metal Chelation : The indole nitrogen and carboxylate group can chelate metal ions crucial for enzyme activity, enhancing its inhibitory effects .

Comparative Analysis with Similar Compounds

The biological activity of 1-Ethyl-2,3-dihydroindole-3-carboxylic acid; hydrochloride can be compared with other indole derivatives:

| Compound | Activity Type | IC50 Value (μM) | Reference |

|---|---|---|---|

| Indole-2-carboxylic acid | Integrase Inhibitor | 32.37 | |

| Indole-3-acetic acid | Plant Hormone | N/A | |

| Indole-3-carbinol | Anticancer | 10.06 - 15.70 |

Case Studies

Several studies highlight the efficacy of indole derivatives in various biological contexts:

- Antiviral Efficacy : A study demonstrated that optimized indole derivatives showed significant antiviral activity against HIV-1 integrase with IC50 values as low as 3.11 μM, indicating strong potential as therapeutic agents against viral infections .

- Cancer Cell Proliferation : In vitro studies on breast cancer cell lines revealed that specific indole derivatives inhibited proliferation significantly more than standard treatments, showcasing their potential in cancer therapy .

Q & A

Q. What are the typical synthetic routes for 1-Ethyl-2,3-dihydroindole-3-carboxylic acid hydrochloride, and what intermediates are critical in its preparation?

The synthesis of this indole derivative often involves multi-step reactions starting from substituted indole precursors. For example, a brominated indole-3-carboxylic acid derivative (e.g., 6-bromo-1H-indole-3-carboxylic acid) can undergo alkylation to introduce the ethyl group, followed by dihydroindole ring formation and subsequent ester hydrolysis. Key intermediates include alkylated indole esters and dihydroindole carboxylates. Reaction conditions (e.g., temperature, solvent polarity, and catalysts like EDCI for coupling reactions) must be optimized to avoid side products such as over-alkylation or ester hydrolysis .

Q. How is the compound characterized using spectroscopic and chromatographic methods?

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the ethyl group substitution, dihydroindole ring structure, and carboxylate moiety. For example, the ethyl group appears as a triplet (~1.2 ppm) and quartet (~3.4 ppm), while the dihydroindole protons show distinct splitting patterns .

- HPLC : Purity is assessed using reverse-phase HPLC with a C18 column and UV detection (e.g., 254 nm). Mobile phases often combine acetonitrile and acidic buffers (0.1% trifluoroacetic acid) to resolve polar impurities .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺) and isotopic pattern matching the molecular formula (e.g., C₁₀H₁₂ClNO₂ for related indole derivatives) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize diastereomeric impurities during ethyl group introduction?

Ethylation reactions may produce diastereomers due to stereochemical instability at the indole C3 position. Computational screening (e.g., density functional theory, DFT) can predict favorable transition states for alkylation, guiding solvent selection (e.g., polar aprotic solvents like DMF) and temperature control (~0–25°C) to favor kinetic over thermodynamic products. Experimental validation via chiral HPLC or NMR NOE experiments is essential to confirm stereochemical outcomes .

Q. What strategies resolve contradictions in NMR data caused by tautomeric equilibria or dynamic proton exchange?

Dihydroindole derivatives can exhibit tautomerism between enamine and imine forms, leading to broad or split NMR signals. Strategies include:

- Variable Temperature (VT) NMR : Lower temperatures (e.g., –40°C) slow proton exchange, sharpening split signals.

- Deuterated Solvent Screening : Polar solvents (DMSO-d₆) stabilize specific tautomers, simplifying spectra .

- 2D NMR (COSY, HSQC) : Correlates proton and carbon shifts to assign ambiguous peaks .

Q. How can impurity profiles be systematically analyzed to meet pharmaceutical reference standards?

Impurities arise from incomplete ester hydrolysis or residual alkylating agents. Methods include:

- LC-MS/MS : Identifies trace impurities (e.g., unhydrolyzed esters) via fragmentation patterns.

- Reference Standards : Use pharmacopeial-grade impurities (e.g., articaine derivatives) for calibration .

- Forced Degradation Studies : Exposure to heat, light, or acidic conditions identifies degradation pathways .

Q. What computational tools are effective for predicting biological activity or optimizing pharmacokinetic properties?

- Molecular Docking : Screens interactions with biological targets (e.g., serotonin receptors) using software like AutoDock Vina.

- ADMET Prediction : Tools like SwissADME estimate solubility (LogP), metabolic stability, and blood-brain barrier penetration based on the compound’s structure .

Methodological Considerations

Q. How to design experiments for evaluating enzyme inhibition or receptor binding affinity?

- Enzyme Assays : Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to measure inhibition of target enzymes (e.g., kinases). IC₅₀ values are calculated via dose-response curves .

- Radioligand Binding : Compete with ³H-labeled ligands (e.g., 5-HT₂A antagonists) to determine Kᵢ values .

Q. What are best practices for scaling up synthesis while maintaining yield and purity?

- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress in real time.

- Design of Experiments (DoE) : Optimizes parameters (e.g., stoichiometry, agitation rate) using software like MODDE .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.